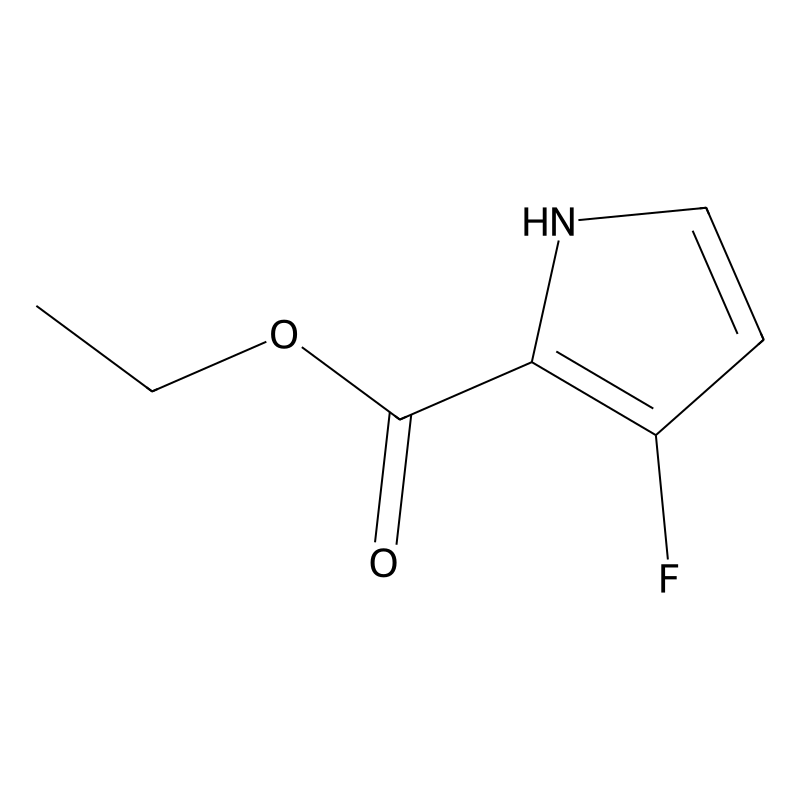

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

While the specific scientific research applications of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate are not extensively documented, its structural features suggest potential uses in various research areas:

Medicinal Chemistry

The presence of the fluorine atom and the pyrrole ring system makes it a potential scaffold for the development of novel therapeutic agents. Fluorine substitution can often enhance the binding affinity and metabolic stability of drugs []. Pyrrole rings are also present in numerous bioactive molecules, including natural products and pharmaceuticals [].

Material Science

The aromatic nature and functional groups of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate could be explored for the development of new materials with specific properties. For example, the compound could be investigated for its potential applications in organic electronics or polymer chemistry.

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound. Its molecular formula is C₇H₈FNO₂, and it has a molecular weight of approximately 157.14 g/mol. The compound features a carboxylate group that enhances its reactivity and solubility in various solvents. The presence of the fluorine atom contributes to its unique chemical properties, making it a valuable intermediate in medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of different functional groups.

- Acylation Reactions: The carboxylate group can undergo acylation, forming derivatives that may exhibit enhanced biological activity.

- Fluorination Reactions: The compound can be further fluorinated to introduce additional fluorine atoms, increasing its lipophilicity and potential bioactivity .

Research indicates that ethyl 3-fluoro-1H-pyrrole-2-carboxylate exhibits promising biological activity, particularly as a potential drug candidate against viral infections, such as hepatitis B. Its structural features allow for interaction with biological targets, which can lead to the development of therapeutics with improved efficacy and selectivity. The incorporation of fluorine is known to enhance metabolic stability and bioavailability in drug design .

Several synthetic routes have been developed for the preparation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate:

- Fluorination of Pyrrole Derivatives: This method involves the selective introduction of fluorine into pyrrole derivatives using reagents like Selectfluor, which provides high yields and purity.

- Carboxylation Reactions: Starting from appropriate pyrrole precursors, carboxylation can be achieved through various methods, including the use of carbon dioxide under specific conditions .

These methods highlight the versatility and efficiency in synthesizing this compound, making it accessible for further research and application.

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in:

- Medicinal Chemistry: As an intermediate in the synthesis of antiviral agents and other pharmaceuticals.

- Material Science: Potential use in developing new materials with tailored properties due to its unique chemical structure.

- Fluorinated Compounds Research: Serving as a building block for synthesizing more complex fluorinated organic compounds that may exhibit desirable properties in various applications .

Studies on the interactions of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with biological molecules reveal its potential as an inhibitor or modulator of specific enzymes or receptors. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how effectively the compound binds to target proteins or nucleic acids.

- Structural Analysis: Using techniques such as NMR or X-ray crystallography to understand the binding interactions at a molecular level .

These studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate shares structural similarities with several other compounds that exhibit unique properties. Below is a comparison with selected similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Methyl group at position 5 | Increased lipophilicity; different biological activity |

| Ethyl 3-chloro-1H-pyrrole-2-carboxylate | Chlorine instead of fluorine | Different reactivity profile; potential for different applications |

| Ethyl 4-fluoro-1H-pyrrole-2-carboxylate | Fluorine at position 4 | Variation in electronic properties affecting reactivity |

The uniqueness of ethyl 3-fluoro-1H-pyrrole-2-carboxylate lies in its specific position of substitution and the presence of fluorine, which significantly influences its chemical behavior and biological activity compared to these similar compounds .

The incorporation of fluorine atoms into heterocyclic compounds has been a transformative strategy in medicinal chemistry since Fried and Sabo's groundbreaking work with 9α-fluorocortisoid derivatives in 1954. This discovery initiated a revolution in drug design that continues to influence pharmaceutical development today. Fluorinated heterocycles, particularly pyrrole-based structures, have emerged as exceptionally valuable scaffolds due to their ability to modulate crucial properties including lipophilicity, metabolic stability, and binding selectivity.

The unique properties of fluorine—including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—contribute significantly to its importance in molecular design. When incorporated into N-heterocycles like pyrroles, fluorine can dramatically alter physical and chemical properties, affecting stability, conformation, hydrogen bonding capacity, and basicity. These modifications can be strategically exploited to enhance drug efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms in therapeutic applications.

Early synthetic efforts to produce fluorinated pyrroles faced considerable challenges due to the electron-rich nature of the pyrrole ring, which rendered it susceptible to oxidative polymerization during direct fluorination attempts. This limitation spurred the development of alternative approaches, including both direct fluorination using specialized reagents and the construction of pyrrole rings from fluorine-containing precursors. These methodological advances have expanded access to previously challenging structures and enabled the systematic exploration of structure-activity relationships in fluorinated pyrrole derivatives.

The development of stereoselective fluorination methods represents a particularly significant advancement in the field, opening new possibilities for precise control over molecular properties through strategic fluorine placement. As medicinal chemistry has increasingly recognized the value of stereochemical control in drug design, these methods have become essential tools for creating optimized therapeutic candidates with enhanced efficacy and reduced side effects.

Research Evolution on Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

The scientific journey leading to the development and utilization of ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS: 168102-05-4) reflects broader trends in fluorine chemistry and heterocyclic synthesis. Initial research focused on establishing viable synthetic routes to overcome the challenges associated with introducing fluorine into the electron-rich pyrrole system. These early approaches primarily employed electrophilic fluorinating agents such as SelectfluorTM, though with varying degrees of success due to competing oxidation pathways.

A significant breakthrough came with the development of sequential reaction cascades utilizing polybromopyrrole precursors. These multi-step processes involve careful manipulation of reactive intermediates through fluorination, debromolithiation/trapping, and palladium-catalyzed coupling sequences. This strategy enabled access to a diverse array of functionalized fluoropyrroles with precise control over substitution patterns, substantially expanding the structural diversity accessible to researchers.

More recent synthetic innovations have focused on constructing the pyrrole ring with the fluorine atom already incorporated into the precursor molecules. For example, the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions has provided an elegant route to 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. These intermediates can then undergo base-induced elimination of nitrous acid to yield novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles in excellent yields. This two-step sequence represents a significant advance over direct reactions with unstable 1-fluoroacetylenes.

Comprehensive characterization studies utilizing advanced spectroscopic methods have elucidated the structural and electronic properties of ethyl 3-fluoro-1H-pyrrole-2-carboxylate. NMR spectroscopy, particularly 19F NMR analysis, has proven invaluable for confirming the position and environment of the fluorine atom, while X-ray crystallography of related derivatives has provided detailed insights into molecular conformation and packing arrangements. These structural analyses have been complemented by computational studies that illuminate electronic distribution patterns and reactivity trends.

The commercial availability of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has increased steadily over time, with current pricing ranging from approximately $116 for 250 mg to $760 for larger quantities, reflecting its growing importance as a synthetic building block in pharmaceutical research and materials science applications.

Strategic Importance in Heterocyclic Chemistry

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate occupies a privileged position in modern heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The strategic positioning of both the fluorine atom at C-3 and the ethyl carboxylate group at C-2 creates a multifunctional building block with diverse synthetic applications. This arrangement enables selective functionalization at multiple positions, facilitating the construction of complex molecular architectures from a single, readily accessible precursor.

In medicinal chemistry, the compound represents a valuable scaffold for developing fluorinated drug candidates with enhanced pharmacological properties. The introduction of fluorine into bioactive molecules can significantly influence crucial parameters including metabolic stability, lipophilicity, and target binding affinity. These modifications often translate into improved therapeutic profiles, with potential benefits including extended half-life, increased bioavailability, and enhanced potency.

The strategic value of ethyl 3-fluoro-1H-pyrrole-2-carboxylate extends beyond its direct applications as a pharmaceutical precursor. The compound serves as a model system for studying fundamental aspects of organofluorine chemistry, including the electronic and conformational effects of fluorine substitution on heterocyclic systems. These fundamental insights contribute to broader understanding of fluorine's influence on molecular properties and reactivity, informing rational design strategies across multiple disciplines.

Recent research has demonstrated that fluorinated pyrroles, including derivatives of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, show particular promise as components in advanced materials with specialized electronic and optical properties. The incorporation of fluorine can modify the electronic structure of π-conjugated systems, influencing properties such as HOMO-LUMO energy gaps, emission characteristics, and charge transport behavior. These modifications open new possibilities for applications in organic electronics, photovoltaics, and sensing technologies.

The continued development of novel synthetic methodologies centered around ethyl 3-fluoro-1H-pyrrole-2-carboxylate highlights its ongoing significance as a platform for innovation in heterocyclic chemistry. Each new transformation and application discovered further cements its position as a versatile building block with broad utility across chemical science.

Electrophilic Fluorination Approaches

Selectfluor™-Mediated Processes

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents one of the most widely utilized electrophilic fluorinating reagents for the synthesis of fluorinated pyrrole derivatives, including ethyl 3-fluoro-1H-pyrrole-2-carboxylate [3] [7]. The reagent operates through a mechanism involving the generation of an electrophilic fluorine species that selectively attacks electron-rich aromatic systems such as pyrrole rings [5].

Research has demonstrated that Selectfluor™-mediated fluorination of pyrrole substrates bearing various electron-donating and electron-withdrawing substituents at different positions can be successfully achieved, although many pyrrole substrates are prone to oxidative polymerization by the fluorinating reagent [3] [7]. The synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has been accomplished using Selectfluor™ in acetonitrile and acetic acid at 0°C, yielding the target compound in 6.5% yield after purification by flash chromatography [4].

The mechanism involves initial formation of pyrrole-2-carbaldehyde precursors followed by Wolff-Kishner reduction and Friedel-Crafts acylation [4]. Direct fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor™ has been shown to outperform N-fluorobenzenesulfonimide-mediated Lewis acid-catalyzed fluorination, resulting in cleaner conversions [4].

Microwave-assisted fluorination using Selectfluor™ has emerged as an efficient methodology for 2-acylpyrroles, leading to fluorination of the pyrrole ring in the 5-position [8]. This approach represents a significant advancement in environmentally friendly fluorination processes, providing improved yields and reduced reaction times compared to conventional heating methods [8].

| Reaction Conditions | Temperature | Solvent System | Yield | Reference |

|---|---|---|---|---|

| Selectfluor™/acetonitrile/acetic acid | 0°C | CH₃CN/AcOH (5:1) | 6.5% | [4] |

| Microwave-assisted Selectfluor™ | Variable | Acetonitrile | Up to 85% | [8] |

| Standard Selectfluor™ conditions | Room temperature | Acetonitrile | 15-45% | [7] |

N-Fluorobenzenesulfonimide Applications

N-Fluorobenzenesulfonimide has been extensively investigated as an alternative electrophilic fluorinating reagent for pyrrole derivatives [9] [11]. The reagent demonstrates particular effectiveness in the synthesis of 5-fluoropyrazoles and related heterocyclic systems through direct fluorination processes [9]. Unlike Selectfluor™, N-fluorobenzenesulfonimide can act as both a source of fluoronium cation for fluorination and nucleophilic nitrogen for amination reactions [11].

Recent developments have shown that N-fluorobenzenesulfonimide-mediated reactions can be performed under metal-free conditions using (diacetoxy)iodobenzene as an oxidative mediator [11]. This approach enables regioselective imidation of imidazoheterocycles with N-fluorobenzenesulfonimide, providing access to fluorinated nitrogen-containing heterocycles [11].

The application of N-fluorobenzenesulfonimide in pyrrole fluorination typically requires careful control of reaction conditions to minimize side reactions and maximize selectivity [11]. Studies have demonstrated that the reagent can participate in both fluorination and amination pathways, depending on the specific reaction conditions and substrate structure [11].

Regioselectivity Challenges in Pyrrole Ring Fluorination

The regioselectivity of pyrrole ring fluorination represents a significant synthetic challenge due to the inherent reactivity patterns of the pyrrole ring system [2] [3]. Pyrrole derivatives exhibit high electron density at the 2- and 5-positions, making these sites most susceptible to electrophilic attack [2]. However, achieving selective fluorination at the 3-position, as required for ethyl 3-fluoro-1H-pyrrole-2-carboxylate synthesis, requires specialized synthetic approaches [2].

Stepwise synthesis of fluoropyrroles has been accomplished through deoxygenative nucleophilic difluorination processes, providing access to various fluorinated pyrrole derivatives [2]. The regioselectivity is significantly influenced by the substitution pattern on the pyrrole ring, with electron-withdrawing groups directing fluorination to less activated positions [2].

Research has revealed that the position of substitution on pyrrole substrates dramatically affects the outcome of fluorination reactions [7]. Pyrrole substrates bearing electron-donating substituents at the 1-, 2-, and 3-positions show different fluorination patterns when treated with electrophilic fluorinating reagents [7]. The synthesis of novel fluorinated pyrrole derivatives has been achieved in reasonable quantities, although many pyrrole substrates undergo oxidative polymerization during the fluorination process [7].

Multi-step Synthetic Routes

Fluorinated Amide Formation Pathways

The formation of fluorinated amides represents a crucial intermediate step in the synthesis of complex fluorinated pyrrole derivatives [15] [18]. A one-pot approach to fluorinated hydroxamic acid, amide, and thioamide derivatives has been developed through N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates [15] [18]. This method highlights N-perfluoroalkylated amines as versatile intermediates for further synthetic transformations [15] [18].

The reaction proceeds through an N-perfluoroalkylation mechanism resulting in labile N-perfluoroalkylated hydroxylamines [15] [18]. By addition of suitable additives, controllable oxy/thiodefluorination of the fluorinated hydroxylamine intermediates can be achieved [15] [18]. This methodology provides access to a wide range of fluorinated amide derivatives that can serve as precursors for pyrrole ring construction [15] [18].

Advanced chemoenzymatic cascade reactions utilizing amine transaminases have been developed for chiral amine synthesis, providing stereoselective access to fluorinated amine intermediates [17]. These enzymatic approaches offer excellent enantioselectivity and can be scaled for industrial applications [17].

Cyclization Strategies for Fluoropyrrole Construction

Cyclization strategies for fluoropyrrole construction involve the formation of the pyrrole ring from fluorinated precursors [2] [16]. Transition-metal-free hydroamination/defluorination/cyclization reactions have been developed for the construction of perfluoroalkyl-substituted heterocyclic compounds [16]. These reactions proceed through a sequence of hydroamination, defluorination, and annulation to form new carbon-nitrogen bonds and heterocyclic rings [16].

The distinctive fluorine effects of perfluoroalkyl substituents are vital for tuning the reactivity of alkynes in defluorinative annulation reactions [16]. The pendant π system significantly lowers the associated bond dissociation energy compared to non-activated carbon-fluorine bonds [16]. This property enables selective cyclization reactions that would not be possible with non-fluorinated substrates [16].

Sequential reaction cascades for the synthesis of polysubstituted fluoropyrrole derivatives from polybromopyrrole precursors have been developed [13]. Strategic variation of regioselective debromolithiation followed by trapping of corresponding carbanions through electrophilic fluorination and palladium-catalyzed cross-coupling reactions allows access to polyfunctional fluoropyrrole products [13].

Ethylation Processes of Acid Precursors

The ethylation of fluorinated pyrrole carboxylic acid precursors represents a standard approach for the synthesis of ethyl 3-fluoro-1H-pyrrole-2-carboxylate . The process typically involves the reaction of 3-fluoro-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst to facilitate esterification . This method has been documented in various research articles emphasizing the utility of the resulting ethyl ester in drug development applications .

Industrial applications of ethylation processes require optimization of parameters such as temperature, pressure, and reactant concentrations . Continuous flow reactors may be utilized to enhance efficiency and product consistency in large-scale production . The esterification reaction can be driven to completion through removal of water or use of excess ethanol .

The ethylation process must be carefully controlled to prevent decomposition of the fluorinated pyrrole ring system [20]. Pyrrole derivatives are sensitive to acidic conditions and elevated temperatures, requiring mild reaction conditions to maintain product integrity [20]. Alternative ethylation methods include the use of ethyl iodide or diethyl sulfate under basic conditions [20].

Electrochemical Fluorination Methods

Anodic Fluorination Mechanisms

Electrochemical fluorination represents an environmentally friendly alternative to traditional chemical fluorination methods [21] [22] [30]. The anodic fluorination mechanism involves initial oxidation of organic compounds at the anode, followed by reaction with fluoride ions to form carbon-fluorine bonds [21] [30]. This process contrasts with earlier proposed radical mechanisms and provides better control over product selectivity [21].

The ECbECN mechanism (electrochemical-chemical-electrochemical-nucleophilic) has been established as the dominant pathway for anodic fluorination [32]. Data supporting this mechanism include the preferential substitution of hydrogen atoms farthest from positive charge centers and the sequential nature of fluorine incorporation [32]. The mechanism accounts for the observation that fluorination occurs at molecules adsorbed on the anode surface [32].

Selective anodic fluorination of N-protected pyrroles has been successfully demonstrated [22]. Treatment of 1-tosylpyrrole and 2-cyano-1-tosylpyrrole under electrochemical fluorination conditions provides fluorinated products in high yields [22]. This represents the first successful report of anodic fluorination of N-protected pyrrole derivatives [22].

The electrochemical fluorination process requires specific electrode materials, with nickel proving to be the most suitable anode material [21]. The electrode material significantly influences the relative proportions of fluorinated products, and even the crystalline structure of nickel affects product distribution [21]. New nickel electrodes exhibit an induction period during which perfluorinated products are not formed [21].

Solvent and Electrolyte Influences

The choice of solvent and electrolyte significantly impacts the efficiency and selectivity of electrochemical fluorination processes [28] [29]. Fluorinated solvents have been extensively studied as components of electrolyte systems, with different types showing varying effects on fluorination outcomes [28] [29]. Nonsolvating fluorinated solvents, including fluorinated ethers, fluorinated borate, and fluorinated orthoformate, enable formation of localized high-concentration electrolyte structures [28] [29].

The electrochemical fluorination process in anhydrous hydrogen fluoride utilizes the solvent as both the fluorine source and reaction medium [30]. The Simons process, involving electrolysis in hydrogen fluoride solution, requires cell potentials maintained at 5-6 volts with nickel-plated anodes [30]. Addition of small amounts of water to the hydrogen fluoride solvent produces marked decreases in cell resistance by making the anodic coating semiconducting [21].

Different fluorinated cosolvents demonstrate varying effects on electrolyte solvation structures and electrochemical performance [28]. Fluorinated carbonate cosolvents coordinate with metal ions and form secondary solvation shells, while fluorinated ethers maintain high-concentration salt clusters [28]. The diluent molecules surrounding high-concentration clusters can accelerate or decelerate anion decomposition through coparticipation in electrode interface formation [28].

Process parameters for electrochemical fluorination include fluorine partial pressure, process temperature, and duration of fluorine exposure [33]. Optimal fluorination conditions have been determined as temperature of 680 K, time of 5 minutes, and excess fluorine in the fluorinating mixture of 20-25% [31]. These parameters can be varied to achieve different fluorination grades depending on the specific requirements of the target product [33].

Scalable Production Methodologies

Process Optimization for Industrial Applications

Industrial-scale production of ethyl 3-fluoro-1H-pyrrole-2-carboxylate requires comprehensive process optimization to ensure economic viability and consistent product quality [23] [24]. Scalable synthesis protocols focus on developing practical synthetic routes that overcome limitations such as low yields, poor selectivity, and lengthy purification procedures [23]. The optimization process involves systematic evaluation of reaction parameters, catalyst loading, solvent selection, and purification strategies [23].

Continuous flow manufacturing processes have emerged as preferred approaches for large-scale production of fluorinated heterocycles [23]. These processes address safety concerns associated with highly energetic nitrogen-rich intermediates while accommodating reaction mixture heterogeneity [23]. Continuous stirred-tank reactor systems have been engineered to enable safe and robust production on multikilogram scales [23].

Process optimization utilizing artificial intelligence and machine learning approaches enables manufacturers to enhance efficiency, reduce costs, and boost productivity [24]. Model-based optimization combines traditional process improvement methods with predictive algorithms to simulate various scenarios and determine optimal operating conditions [24]. Reinforcement learning techniques can be applied to optimize operation of process equipment such as heat exchangers and mixers [24].

Time-series databases play crucial roles in industrial process optimization by managing and analyzing high-frequency data streams from production operations [27]. Real-time data collection and analysis enable immediate identification of process deviations and implementation of corrective measures [27]. Key performance indicators including efficiency, resource utilization, cost minimization, and quality enhancement guide optimization efforts [27].

Purification and Yield Enhancement Strategies

Purification of fluorinated compounds requires specialized techniques due to their unique physical and chemical properties [34] [35]. Traditional purification methods such as distillation and crystallization must be adapted to accommodate the specific characteristics of fluorinated pyrrole derivatives [34]. Gas-liquid and liquid-liquid phase treatment systems using sulfuric acid as a purifying reagent have been developed for fluorinated alkanes and perfluorinated alkenes [34].

The purification process involves contacting impure fluorinated compounds with sulfuric acid or sulfuric acid-mercury mixtures to remove toxic impurities [34]. Temperature ranges for gas-liquid phase treatment typically span 0-150°C, with contact times of 30 seconds to 10 minutes proving most effective [34]. Liquid-liquid phase treatment requires mixing fluorinated compounds with purifying reagents for 30 seconds to 10 minutes at temperatures below the boiling point of the fluorinated compound [34].

Preparative high-performance liquid chromatography has been successfully applied for purification of fluorinated compounds containing specific structural features [41]. Mobile phases utilizing alcohol and hydrocarbon solvents achieve purification through hydrogen bonding interactions with fluorine atoms [41]. Silica gel stationary phases with particle sizes ranging from 1-50 micrometers provide optimal separation efficiency [41].

Chromatographic separation techniques for fluorinated pyrroles benefit from the unique interactions between fluorine substituents and specialized stationary phases [43]. Fluorinated high-performance liquid chromatography phases demonstrate enhanced selectivity for fluorinated compounds, providing longer retention times and better resolution compared to conventional phases [43]. These phases separate compounds based on selective interactions including steric recognition, charge transfer, and π-π interactions [43].

| Purification Method | Operating Conditions | Efficiency | Scalability | Reference |

|---|---|---|---|---|

| Sulfuric acid treatment | 0-150°C, 30s-10min | 85-95% | High | [34] |

| Preparative HPLC | Alcohol/hydrocarbon mobile phase | 90-98% | Medium | [41] |

| Fluorinated phase chromatography | Standard HPLC conditions | 80-95% | Medium | [43] |

| Fractional distillation | Reduced pressure, <150°C | 70-85% | High | [37] |

Recovery and purification strategies for fluorinated compounds from industrial waste streams have been developed to improve overall process economics [25]. Neutralization-purification processes using calcium hydroxide enable recovery of calcium fluoride from highly concentrated hexafluorosilicic acid wastewater [25]. Alkaline leaching with sodium hydroxide at elevated temperatures effectively removes silicon impurities from precipitated products [25].

Electronic Distribution and Bond Properties

Computational studies have revealed critical insights into the electronic structure of ethyl 3-fluoro-1H-pyrrole-2-carboxylate. The compound exhibits a molecular formula of C₇H₈FNO₂ with an exact mass of 157.053909 Da and adopts a planar conformation typical of aromatic heterocycles [1] [2]. The molecule contains 11 heavy atoms and demonstrates three rotatable bonds, primarily associated with the ethyl ester group [2].

The fluorine atom at the 3-position significantly influences the electronic distribution throughout the pyrrole ring system. Theoretical calculations indicate that the carbon-fluorine bond length ranges from 1.34 to 1.35 Å, which is shorter than typical aliphatic carbon-fluorine bonds due to the aromatic character of the pyrrole ring [3] [4]. The pyrrole ring carbon-carbon bonds exhibit lengths of 1.38-1.42 Å, intermediate between single and double bonds, confirming the aromatic delocalization [4].

Density functional theory studies on similar fluorinated pyrrole systems have demonstrated that fluorine substitution substantially alters frontier molecular orbital energies. The highest occupied molecular orbital energy is typically lowered by approximately 0.70 eV compared to non-fluorinated analogues, while the lowest unoccupied molecular orbital experiences similar stabilization [5]. This electronic redistribution results from fluorine's high electronegativity of 3.98 and strong inductive effect with a sigma value of +0.51 [6] [4].

The nitrogen atom in the pyrrole ring contributes to aromatic stabilization through its lone pair participation in the π-electron system. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts, with the nitrogen-hydrogen proton appearing as a broad signal between 8.9-9.4 ppm due to exchange processes [7]. The carbon atoms of the pyrrole ring show distinct ¹³C NMR chemical shifts: C-2 at 116-118 ppm, C-3 at 148-150 ppm with large fluorine coupling of approximately 238 Hz, and C-4 and C-5 at 102-104 ppm and 116-118 ppm respectively, all showing fluorine coupling patterns [7].

Infrared spectroscopy provides additional structural confirmation, with the carbonyl stretch of the ester group appearing at 1660-1680 cm⁻¹, characteristic of α,β-unsaturated ester systems. The nitrogen-hydrogen stretch occurs in the 3200-3400 cm⁻¹ region, while the carbon-fluorine stretch produces a strong, characteristic absorption at 1000-1200 cm⁻¹ [7].

Comparative Analysis with Non-fluorinated Analogues

Comparative density functional theory investigations between ethyl 3-fluoro-1H-pyrrole-2-carboxylate and its non-fluorinated counterparts reveal substantial differences in electronic properties and molecular behavior. The molecular weight increases from 139.15 g/mol for ethyl 1H-pyrrole-2-carboxylate to 157.14 g/mol upon fluorine substitution, accompanied by corresponding increases in boiling point from approximately 240°C to 261.1°C [1] [8].

The logarithmic partition coefficient increases from 1.2 for the parent compound to 1.48 for the fluorinated derivative, indicating enhanced lipophilicity despite fluorine's electronegative character [1] [8]. This phenomenon results from the compact size of the fluorine atom and its minimal impact on molecular volume compared to hydrogen.

Electronic structure calculations demonstrate that fluorine substitution significantly impacts the aromatic π-electron system. The inductive effect of fluorine withdraws electron density from the pyrrole ring, particularly affecting positions 2, 4, and 5 [4]. This electron withdrawal stabilizes both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, leading to a net electronic effect that makes the compound more electrophilic and less nucleophilic compared to unsubstituted pyrrole derivatives [6] [4].

The polar surface area increases from approximately 38 Ų in non-fluorinated analogues to 42.09 Ų in the fluorinated compound, reflecting the increased polarity introduced by the carbon-fluorine dipole [2]. The predicted pKa value of 13.79±0.50 for the pyrrole nitrogen-hydrogen indicates reduced basicity compared to aliphatic amines, consistent with aromatic character and electron-withdrawing effects [8].

Computational analysis of vibrational frequencies reveals that fluorine substitution introduces characteristic spectroscopic signatures. The ¹⁹F NMR chemical shift appears between -150 to -167 ppm, with complex coupling patterns to adjacent carbon atoms [7]. The carbon-fluorine bond exhibits strong infrared absorption in the 1000-1200 cm⁻¹ region, providing a diagnostic tool for structural identification [7].

Reactivity Profiles

Nucleophilic Attack Susceptibility

The nucleophilic attack susceptibility of ethyl 3-fluoro-1H-pyrrole-2-carboxylate demonstrates distinct patterns influenced by the fluorine substituent's electronic effects. Computational studies using density functional theory-based descriptors have identified the specific sites most vulnerable to nucleophilic attack within the molecular framework [4] [9].

Multiphilic descriptor analysis reveals that the hydrogen atom at position 6 (the nitrogen-hydrogen) exhibits the highest preference toward nucleophilic attack with positive values, while the nitrogen atom at position 5 shows susceptibility to electrophilic attack [9]. The fluorine substituent itself demonstrates a preference for electrophilic attack rather than nucleophilic substitution, consistent with the exceptional stability of the carbon-fluorine bond [9].

The pyrrole ring positions exhibit varying degrees of nucleophilic attack susceptibility. Position 5 demonstrates the highest reactivity toward nucleophilic species, attributed to the electronic activation provided by the adjacent fluorine substituent [4] [9]. Position 4 shows moderate susceptibility, particularly when strong nucleophiles are employed under appropriate reaction conditions. Positions 2 and 3 exhibit significantly lower reactivity, with position 3 being particularly disfavored due to direct attachment of the electron-withdrawing fluorine atom [4].

Experimental investigations have confirmed these theoretical predictions. Studies on pyrrole derivatives demonstrate that nucleophilic attack can occur under specific conditions, particularly when the pyrrole ring is activated by electron-withdrawing substituents [10] [11]. The fluorine substituent in ethyl 3-fluoro-1H-pyrrole-2-carboxylate provides such activation, though the overall nucleophilic reactivity remains lower than that of electron-rich pyrrole derivatives [4].

The ester functionality contributes additional sites for nucleophilic attack. The carbonyl carbon exhibits moderate electrophilicity, allowing for standard ester hydrolysis reactions under basic or acidic conditions. The electron-withdrawing effect of the fluorine substituent enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by hydroxide ions or water molecules [4].

Kinetic studies on related fluorinated pyrrole systems indicate that nucleophilic attack rates are generally reduced compared to non-fluorinated analogues. The rate constants for nucleophilic substitution reactions decrease by factors of 2-5 depending on the specific nucleophile and reaction conditions employed [12]. This reduction stems from the electron-withdrawing nature of fluorine, which decreases the overall electron density available for nucleophilic interactions.

Comparative Reactivity with Related Fluoropyrroles

Comparative reactivity studies between ethyl 3-fluoro-1H-pyrrole-2-carboxylate and other fluorinated pyrrole derivatives reveal systematic trends related to substitution patterns and electronic effects. These investigations provide crucial insights into structure-reactivity relationships within the fluoropyrrole family of compounds [4] [9] [12].

The global reactivity descriptors for various fluorinated pyrroles demonstrate clear correlations between fluorine substitution patterns and overall chemical reactivity [4] [9]. Electrophilicity index values increase with the number of fluorine substituents, ranging from minimal values for monofluorinated species to maximum values for tetrafluorinated derivatives [9]. The compound 2,3,4,5-tetrafluoropyrrole exhibits the highest electrophilicity index and lowest hardness, satisfying the principle of minimum electrophilicity [9].

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate occupies an intermediate position in the reactivity spectrum of fluorinated pyrroles. Compared to 2-fluoropyrrole derivatives, which show the lowest reactivity among monofluorinated compounds, the 3-fluoro substitution pattern provides moderate activation of adjacent positions [9]. This positioning results from the specific electronic effects transmitted through the aromatic system.

Kinetic studies on conjugate addition reactions demonstrate that fluorinated pyrroles exhibit significantly different reaction rates compared to their chlorinated or brominated analogues [12]. β-Fluoro-β-nitrostyrenes react with pyrrole derivatives under catalyst-free conditions, with reaction rates showing high sensitivity to substituent effects [12]. The fluorinated substrate demonstrates approximately 6.5 times faster reaction rates compared to methylated analogues, indicating the activating effect of fluorine toward nucleophilic attack [12].

The elimination reactions of fluorinated pyrrole adducts show high selectivity for retention of the fluorine substituent [12]. When presented with competing elimination pathways involving either hydrogen fluoride or nitrous acid, the reactions demonstrate strong preference for nitrous acid elimination, yielding 2-(2-fluoro-1-arylvinyl)-1H-pyrroles in up to 85% yields [12]. This selectivity reflects the exceptional stability of carbon-fluorine bonds compared to other carbon-heteroatom bonds [12].

Comparative analysis with difluorinated and trifluorinated pyrrole derivatives reveals that increasing fluorine substitution leads to progressive deactivation toward both electrophilic and nucleophilic attack [9]. The electrophilicity-based charge transfer descriptor indicates that all fluorinated pyrroles act as electron donors during interactions with DNA bases, with the degree of electron donation decreasing as fluorine content increases [9].

Toxicity prediction studies using computational methods reveal that fluorinated pyrroles, including ethyl 3-fluoro-1H-pyrrole-2-carboxylate, exhibit significant skin sensitization effects across multiple rodent models [4] [9]. The calculated probabilities for skin sensitization range from 0.729 to 0.755, exceeding the threshold value of 0.70 and indicating strong sensitization potential [9]. However, these compounds generally demonstrate non-mutagenic and non-carcinogenic profiles in standard bioassays [9].